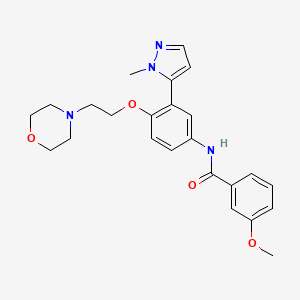
Temanogrel
Vue d'ensemble
Description
Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A (5-HT2A) receptor . It has potent activity on platelets and vascular smooth muscle . It is currently being investigated in clinical studies .
Molecular Structure Analysis
Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da . It contains a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .
Chemical Reactions Analysis
Temanogrel is a highly selective 5-HT2A receptor antagonist with a Ki of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . It exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Physical And Chemical Properties Analysis
Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da .
Applications De Recherche Scientifique
Coronary Microvascular Obstruction (cMVO) Treatment
- Application Summary: Temanogrel is being evaluated for its potential to treat coronary microvascular obstruction (cMVO) in patients undergoing percutaneous coronary intervention (PCI) . cMVO is a condition characterized by the failure to achieve full myocardial or microcirculatory reperfusion despite resolution of epicardial coronary occlusion and flow by a PCI .
- Methods of Application: The Phase 2 trial is a multicenter, randomized, double-blind, placebo-controlled study conducted in the US, Australia, Sweden, Netherlands, and UK . The primary endpoint is the change in Index of Microcirculatory Resistance (IMR) from baseline (prior to administration of study treatment) to post-PCI on day 1 .
- Results/Outcomes: The trial is expected to enroll 99 participants . The results are expected during the second half of 2022 .
Raynaud’s Phenomenon Treatment
- Application Summary: Temanogrel is being investigated for its potential to reduce the symptoms of Raynaud’s phenomenon in patients who also have systemic sclerosis . It is designed to prevent the constriction of blood vessels by selectively inhibiting the effects of a molecule called serotonin .
- Methods of Application: The proposed study plans to assess the effects of Temanogrel on blood flow in the hands of patients with Raynaud’s phenomenon . The study will be conducted in 2 stages (Stage A and Stage B) .
- Results/Outcomes: The results of this study are not yet available .
Safety And Hazards
Orientations Futures
Temanogrel is currently in Phase 2 for the treatment of microvascular obstruction and Raynaud’s phenomenon secondary to systemic sclerosis . The primary endpoint of the study will be measured by the change in Index of Microcirculatory Resistance on day 1 post-PCI compared to baseline . The trial is expected to enroll 99 participants . The availability of the Phase 2 data is expected during the second half of 2022 .
Propriétés
IUPAC Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQUKRCASTCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237321 | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. | |
| Record name | APD791 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Temanogrel | |
CAS RN |
887936-68-7 | |
| Record name | Temanogrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMANOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
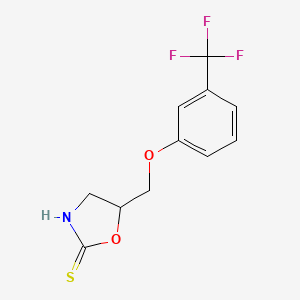
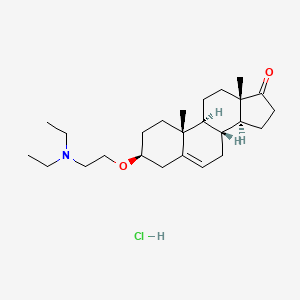
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
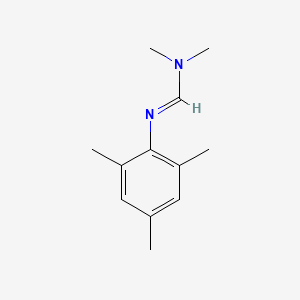
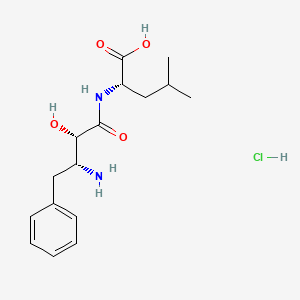
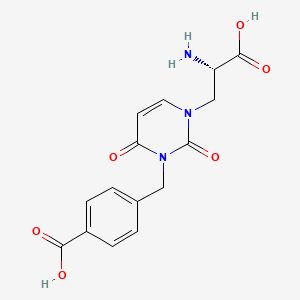
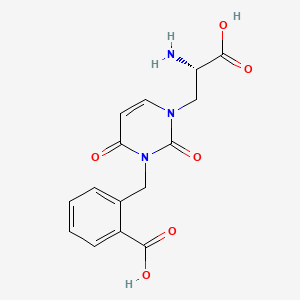
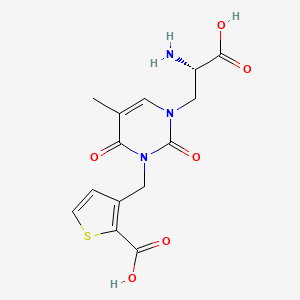
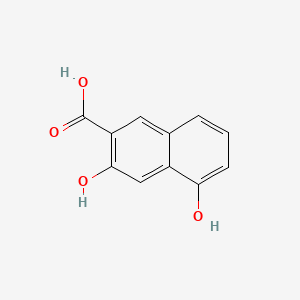
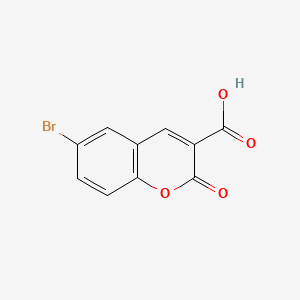

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)